2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro-

Description

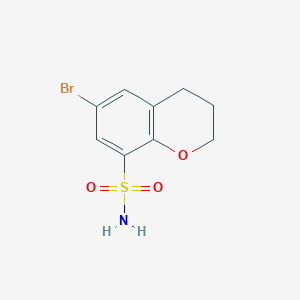

2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- is a brominated benzopyran derivative with a sulfonamide functional group at position 6. The compound features a partially saturated benzopyran core (3,4-dihydro), a bromine substituent at position 6, and a sulfonamide group at position 7. However, specific biological data for this compound remain unreported in publicly accessible literature.

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3S/c10-7-4-6-2-1-3-14-9(6)8(5-7)15(11,12)13/h4-5H,1-3H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQUYFARAWUMEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Br)S(=O)(=O)N)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10755579 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10755579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89819-29-4 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10755579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- typically involves the bromination of 2H-1-Benzopyran followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a solvent like dichloromethane. The sulfonamide group is introduced using sulfonyl chloride derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry

2H-1-Benzopyran derivatives have been extensively studied for their pharmacological properties. The sulfonamide group enhances the compound's solubility and bioavailability.

Case Study: COX-2 Inhibition

A study investigated the synthesis of benzopyran derivatives as selective COX-2 inhibitors. The synthesized compounds exhibited significant anti-inflammatory activity in vitro, suggesting that modifications to the benzopyran structure can lead to potent therapeutic agents .

Anticancer Activity

Research has shown that benzopyran derivatives can induce apoptosis in cancer cells. For instance, a derivative of 2H-benzopyran was tested on T24 human bladder cancer cells, demonstrating a concentration-dependent reduction in cell viability and induction of cell cycle arrest .

Data Table: Anticancer Activity of Benzopyran Derivatives

| Compound | Concentration (µM) | Viability (%) | Mechanism of Action |

|---|---|---|---|

| BHP | 0 | 100 | Control |

| BHP | 8 | 26 | Apoptosis |

| BHP | 10 | 15 | Apoptosis |

Biological Research

The compound is also utilized in studying enzyme interactions and biological pathways. Its structural features allow it to act as a scaffold for developing inhibitors targeting various biological processes.

Case Study: Enzyme Inhibition

A study focused on synthesizing small-molecule inhibitors targeting the HIF-1 signaling pathway, where benzopyran derivatives were identified as promising candidates due to their ability to modulate this critical pathway involved in tumor growth .

Material Science

In addition to biological applications, benzopyran derivatives are being explored for their potential use in materials science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic components.

Data Table: Applications in Material Science

| Application | Description |

|---|---|

| OLEDs | Used as emissive materials due to their photophysical properties. |

| Sensors | Potential use in fabricating sensors due to chemical reactivity. |

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Calculated Physicochemical Properties

| Property | 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO₃S | C₁₁H₁₄BrNO₃S |

| Molecular Weight (g/mol) | 308.21 (calculated) | 336.26 (calculated) |

| Substituents | 6-Bromo, 8-sulfonamide | 6-Bromo, 8-sulfonamide, 2,2-dimethyl |

Key Observations :

- The 2,2-dimethyl groups in the analog increase molecular weight by ~28 g/mol and likely enhance lipophilicity (higher logP), which could improve membrane permeability but reduce aqueous solubility.

- The absence of methyl groups in the target compound may render it more metabolically labile, as alkyl groups often hinder oxidative metabolism .

Broader Context: Benzopyran-Sulfonamide Derivatives

Other benzopyran-sulfonamide analogs, such as 8-sulfonamide-2H-1-benzopyran-6-carboxylic acid or 3-nitro-2H-1-benzopyran-8-sulfonamide , highlight the role of substituent diversity:

- Sulfonamide Position : The 8-sulfonamide group is conserved across many analogs, suggesting its critical role in hydrogen bonding or electrostatic interactions with biological targets.

Research Findings and Limitations

- Experimental Data Gap: No peer-reviewed studies directly investigating 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- were identified. Most inferences derive from structural analogs like the 2,2-dimethyl variant .

- Hypothetical Applications : Based on benzopyran-sulfonamide pharmacology, the compound could exhibit activity against carbonic anhydrases or ion channels, but validation requires synthesis and testing.

Biological Activity

2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₀BrN₁O₃S

- Molecular Weight : 292.15 g/mol

- CAS Number : 89819-29-4

The compound features a benzopyran core with a sulfonamide group and a bromine atom, which enhances its chemical reactivity and biological interactions.

The biological activity of 2H-1-Benzopyran-8-sulfonamide, 6-bromo-3,4-dihydro- is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding interactions that can stabilize molecular complexes.

Anticancer Activity

Research has indicated that compounds similar to 2H-1-Benzopyran-8-sulfonamide exhibit anticancer properties. For instance, studies have shown that benzopyran derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzopyran compounds possess antimicrobial properties. They have been tested against various bacterial strains and show promise as potential antimicrobial agents .

In Vitro Studies

A study focused on the pharmacological evaluation of related benzopyran derivatives demonstrated their ability to inhibit specific cancer cell lines. These compounds were tested in vitro using assays to measure cell viability and proliferation rates .

| Study | Cell Line Tested | IC₅₀ Value (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 | Inhibition of cell growth |

| Study B | HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

In Vivo Studies

In vivo studies using animal models have further validated the anti-inflammatory effects of benzopyran derivatives. These studies reported significant reductions in inflammation markers after treatment with these compounds, suggesting potential therapeutic applications in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide in laboratory settings?

- Methodological Answer:

- Hazard Mitigation: Follow GHS classifications for acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods, avoid dust formation, and ensure proper ventilation .

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use NIOSH-approved respirators with particulate filters .

- Emergency Procedures: In case of skin contact, wash with soap and water; for eye exposure, irrigate with water for 15 minutes. Document incidents per OSHA guidelines .

Q. What experimental strategies are employed to characterize the structural and electronic properties of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide?

- Methodological Answer:

- Spectroscopic Techniques: Use - and -NMR to confirm substituent positions and hydrogen bonding interactions. Mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns .

- Computational Modeling: Apply DFT calculations to predict electron density distributions and sulfonamide group reactivity. Compare with experimental IR/Raman spectra for validation .

Q. How can researchers design synthetic routes for 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide while minimizing side reactions?

- Methodological Answer:

- Stepwise Functionalization: Brominate the benzopyran core before introducing the sulfonamide group to avoid halogen displacement. Use Pd-catalyzed coupling for regioselective modifications .

- Reagent Selection: Opt for mild oxidizing agents (e.g., ) to preserve the dihydro moiety. Monitor reaction progress via TLC with UV-active visualization .

Advanced Research Questions

Q. What methodologies are appropriate for resolving contradictions in pharmacological activity data observed for 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide derivatives?

- Methodological Answer:

- Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target engagement from off-target effects .

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cellular permeability) that may skew dose-response curves .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide in novel reaction environments?

- Methodological Answer:

- Hybrid QM/MM Simulations: Model the sulfonamide group’s nucleophilicity in polar aprotic solvents (e.g., DMF) using Gaussian09. Validate predictions with kinetic studies under inert atmospheres .

- Transition-State Analysis: Identify steric hindrance from the bromine substituent using NEB (Nudged Elastic Band) calculations. Correlate with experimental activation energies .

Q. How do variations in substituent positions (e.g., bromine vs. chlorine) impact the stability and bioactivity of benzopyran-sulfonamide hybrids?

- Methodological Answer:

- SAR Studies: Synthesize analogs with halogen substitutions at C-6 and C-8. Assess thermal stability via DSC and bioactivity using SPR (Surface Plasmon Resonance) binding assays .

- Crystallography: Solve X-ray structures to compare bond lengths and non-covalent interactions (e.g., π-π stacking) influenced by electronegativity differences .

Q. What strategies optimize the enantiomeric purity of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide during asymmetric synthesis?

- Methodological Answer:

- Chiral Catalysts: Employ Jacobsen’s Mn-salen complexes for sulfonamide introduction. Monitor enantiomeric excess (ee) via chiral HPLC with a Pirkle-type column .

- Dynamic Resolution: Use kinetic resolution under low-temperature conditions (-20°C) to favor the desired (R)-enantiomer, confirmed by polarimetry .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental solubility profiles of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide?

- Methodological Answer:

- Solubility Parameterization: Calculate Hansen solubility parameters (δD, δP, δH) using HSPiP software. Experimentally validate in co-solvent systems (e.g., DMSO-water gradients) .

- Crystallization Screening: Perform polymorph screens with 96-well plates to identify metastable forms that may alter solubility .

Q. What advanced techniques validate the metabolic stability of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonamide in preclinical models?

- Methodological Answer:

- Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- Isotope-Labeling: Synthesize -labeled analogs to track metabolite formation using high-resolution mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.